molecular formula C18H20N2O3 B2888301 3,6,6-trimethyl-4-oxo-N-(pyridin-3-ylmethyl)-5,7-dihydro-1-benzofuran-2-carboxamide CAS No. 627843-44-1

3,6,6-trimethyl-4-oxo-N-(pyridin-3-ylmethyl)-5,7-dihydro-1-benzofuran-2-carboxamide

Cat. No.: B2888301
CAS No.: 627843-44-1
M. Wt: 312.369
InChI Key: MJGYHIGJWKQPCU-UHFFFAOYSA-N
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Description

3,6,6-Trimethyl-4-oxo-N-(pyridin-3-ylmethyl)-5,7-dihydro-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a bicyclic benzofuran core substituted with methyl groups at positions 3, 6, and 6, an oxo group at position 4, and a carboxamide-linked pyridin-3-ylmethyl moiety. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.8) and hydrogen-bonding capacity, which may influence its pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

3,6,6-trimethyl-4-oxo-N-(pyridin-3-ylmethyl)-5,7-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-11-15-13(21)7-18(2,3)8-14(15)23-16(11)17(22)20-10-12-5-4-6-19-9-12/h4-6,9H,7-8,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGYHIGJWKQPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,6,6-trimethyl-4-oxo-N-(pyridin-3-ylmethyl)-5,7-dihydro-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran core structure with a pyridine moiety and a carboxamide functional group. The presence of these functional groups is believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, antiviral, and enzyme inhibitory properties.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of benzofuran derivatives. For instance, compounds similar to this compound have shown promising results against bacterial strains such as Escherichia coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.25 µg/mL to 5 µg/mL against B. subtilis, indicating significant antibacterial properties .

Antiviral Activity

Research has highlighted the potential antiviral effects of benzofuran derivatives. A study indicated that certain benzofuran-based compounds exhibited strong activity against viruses like the varicella-zoster virus and cytomegalovirus (CMV), with IC50 values comparable to established antiviral agents . While specific data on the target compound's antiviral activity is limited, its structural similarities suggest potential effectiveness.

Enzyme Inhibition

The inhibition of acetylcholinesterase (AChE) is another area where similar compounds have shown activity. In vitro studies demonstrated that some benzofuran derivatives exhibited AChE inhibitory effects with IC50 values ranging from 0.55 µM to 2.28 µM . This suggests that this compound may also possess AChE inhibitory properties.

Study 1: Antibacterial Activity Assessment

In a comparative study of various benzofuran derivatives, researchers synthesized several compounds and tested their antibacterial activity against E. coli and B. subtilis. The most active derivative showed an MIC value of 1.25 µg/mL against B. subtilis, indicating that modifications in the chemical structure can significantly enhance antibacterial efficacy .

Study 2: AChE Inhibition

Another study focused on synthesizing benzofuran-linked triazole derivatives and evaluating their AChE inhibitory activities using Ellman's method. Among the tested compounds, one derivative exhibited an IC50 value of 0.55 µM, making it one of the most potent inhibitors identified in the series . This highlights the potential for further development of related compounds for therapeutic applications in treating Alzheimer's disease.

Research Findings Summary Table

Activity Type Target Effectiveness Reference
AntibacterialBacillus subtilisMIC = 1.25 µg/mL
AntiviralVaricella-zoster virusComparable to ganciclovir
Enzyme InhibitionAcetylcholinesteraseIC50 = 0.55 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Analogues

  • 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one (): This pyridazinone derivative shares the pyridin-3-ylmethyl substituent but replaces the benzofuran core with a pyridazinone ring. However, the absence of a fused bicyclic system may reduce membrane permeability .
  • 6,6-Dimethyl-4-oxo-benzofuran-2-carboxamide derivatives :
    Removing one methyl group from the 6-position or altering substituents on the benzofuran core significantly impacts steric bulk and metabolic stability. For example, 6-methyl analogues exhibit 20% faster hepatic microsomal clearance in vitro compared to 3,6,6-trimethyl derivatives, likely due to reduced steric shielding of the oxo group .

Carboxamide-Linked Compounds

  • Spirocyclic carboxamides ():
    The spirocyclic compound in features a diazaspiro core and trifluoromethyl substituents, which increase molecular rigidity and metabolic resistance. Its polar surface area (PSA ~140 Ų) is higher than that of the target compound (PSA ~90 Ų), suggesting reduced blood-brain barrier penetration but improved solubility. The trifluoromethyl groups also enhance binding affinity for hydrophobic pockets in enzymes, a feature absent in the target molecule .

  • N-(Pyridin-3-ylmethyl)carboxamides with varied cores: Substituting the benzofuran core with indole or quinoline moieties alters electronic properties. For instance, indole-based analogues exhibit stronger π-π stacking interactions with aromatic residues in kinase binding sites, while quinoline derivatives show superior inhibition of cytochrome P450 enzymes due to nitrogen lone-pair interactions .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , employing carboxamide coupling (e.g., using tetrahydrofuran as a solvent and reverse-phase chromatography for purification). However, the absence of trifluoromethyl groups simplifies its preparation compared to spirocyclic analogues .
  • Structure-Activity Relationships (SAR) :
    • The 3,6,6-trimethyl substitution on the benzofuran core balances lipophilicity and steric effects, optimizing passive diffusion and target engagement.
    • The pyridin-3-ylmethyl group may confer selectivity for receptors with aromatic binding pockets, as seen in kinase inhibitors like imatinib derivatives .

Q & A

Q. How can researchers leverage this compound’s benzofuran core for developing fluorescent probes or imaging agents?

  • Methodological Answer : Functionalize the pyridinylmethyl group with fluorophores (e.g., BODIPY or cyanine derivatives) via carbodiimide coupling. Solvatochromic shifts in UV-Vis spectra assess environmental sensitivity. Confocal microscopy validates cellular uptake and localization in model systems .

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